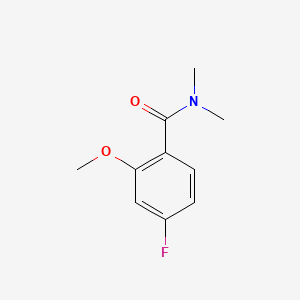

4-Fluoro-2-methoxy-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXAHKFNYRRYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-2-methoxy-N,N-dimethylbenzamide CAS 1369777-76-3

4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS 1369777-76-3): A Strategic Building Block in Advanced Medicinal Chemistry

As a Senior Application Scientist specializing in synthetic strategy and late-stage functionalization, I frequently evaluate chemical building blocks that offer orthogonal reactivity profiles. 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS 1369777-76-3) represents a masterclass in rational reagent design[1]. By integrating three distinct functional handles—a tertiary amide, a methoxy ether, and an activated aryl fluoride—this scaffold allows for highly predictable, divergent functionalization.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for leveraging this molecule in complex drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Before deploying any intermediate in a multi-step synthesis, it is critical to establish its baseline physicochemical parameters. The table below summarizes the quantitative data for this building block[1].

| Property | Value | Synthetic Significance |

| CAS Number | 1369777-76-3 | Unique identifier for procurement and QA/QC[1]. |

| Molecular Formula | C₁₀H₁₂FNO₂ | Balances lipophilicity with polar surface area. |

| Molecular Weight | 197.21 g/mol | Low molecular weight ideal for fragment-based design[1]. |

| SMILES | O=C(N(C)C)C1=CC=C(F)C=C1OC | Defines the 1,2,4-substitution pattern crucial for reactivity[1]. |

| Purity Standard | ≥98% (Typical) | Prevents cross-reactivity from des-fluoro or des-methoxy impurities[1]. |

| Storage | Sealed in dry, 2-8°C | Prevents amide hydrolysis and limits oxidative degradation[1]. |

Structural Analysis & Reactivity Profile

The utility of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide lies in the electronic interplay between its substituents. Understanding the causality behind its reactivity is essential for designing successful synthetic routes.

-

The N,N-Dimethylamide Group (C1): Tertiary amides are among the most powerful Directed Metalation Groups (DMGs) in organic synthesis[2]. The lone pairs on the carbonyl oxygen serve as a potent coordination site for alkyllithium reagents, driving the Complex-Induced Proximity Effect (CIPE) to facilitate deprotonation at the ortho position. Furthermore, under specific conditions, the N,N-dimethylamide can act as a weak electrophile (similar to a Weinreb amide) for the addition of highly reactive Grignard reagents to yield aryl ketones.

-

The 2-Methoxy Group (C2): This group serves a dual purpose. As an electron-donating group (EDG) via resonance, it enriches the aromatic ring. However, because it is positioned meta to the C4-fluorine, it cannot donate electron density to the C4 position via resonance; instead, its inductive electron-withdrawing effect further activates the C-F bond[3]. It also acts as a secondary, albeit weaker, DMG.

-

The 4-Fluoro Group (C4): In medicinal chemistry, fluorine is a privileged bioisostere used to modulate pKa, enhance metabolic stability (by blocking cytochrome P450 oxidation), and increase lipophilicity[4][5]. Synthetically, its position para to the strongly electron-withdrawing amide group renders the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[6].

Divergent synthetic pathways of CAS 1369777-76-3 leveraging orthogonal reactive sites.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, allowing the chemist to verify success at critical junctures.

Protocol 1: Regioselective C6-Lithiation via Directed Ortho Metalation (DoM)

Mechanistic Rationale: While the molecule possesses two ortho positions available for lithiation (C3 and C6), the tertiary amide at C1 is a vastly superior DMG compared to the methoxy group at C2[2]. Consequently, coordination of sec-butyllithium occurs predominantly at the amide carbonyl, directing kinetic deprotonation strictly to the C6 position.

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under argon. Dissolve 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (1.0 equiv) and anhydrous TMEDA (1.2 equiv) in dry THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath. Causality note: TMEDA breaks down the hexameric aggregates of the alkyllithium, drastically increasing its kinetic basicity.

-

Metalation: Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. Stir at -78 °C for 1 hour.

-

Validation Checkpoint: The formation of the ortho-lithiated species is typically accompanied by a distinct color shift (often deep yellow or orange). To validate regioselectivity, quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H NMR analysis of the aliquot should reveal >95% deuterium incorporation exclusively at the C6 position (disappearance of the C6 aromatic proton signal).

-

Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, or iodine for iodination) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Mechanistic logic of Directed Ortho Metalation (DoM) regioselectivity at the C6 position.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Mechanistic Rationale: The activation of the C-F bond is driven by the para-relationship to the N,N-dimethylamide group, which stabilizes the anionic Meisenheimer complex intermediate through resonance[3].

Step-by-Step Methodology:

-

Reaction Assembly: In a sealed pressure tube, combine 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (1.0 equiv), a secondary amine nucleophile (e.g., morpholine, 1.5 equiv), and finely powdered K₂CO₃ (2.0 equiv) in anhydrous DMSO (0.5 M).

-

Thermal Activation: Heat the mixture to 90–110 °C for 12–18 hours. Causality note: DMSO is chosen as a polar aprotic solvent because it solvates the potassium cation, leaving the nucleophile highly reactive ("naked" anion/amine effect).

-

Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. The disappearance of the characteristic aryl fluoride multiplet (typically between -110 to -120 ppm) and the emergence of a sharp singlet for free fluoride ion confirms complete consumption of the starting material.

-

Isolation: Cool to room temperature, dilute with water to precipitate the product, and collect via vacuum filtration. Wash with cold water and dry under high vacuum.

Applications in Drug Discovery

The structural motif of CAS 1369777-76-3 is highly prized in the development of Central Nervous System (CNS) agents and oncology therapeutics. The incorporation of fluorine enhances blood-brain barrier (BBB) penetration by lowering the basicity of adjacent amines and increasing overall lipophilicity[4]. Furthermore, the N,N-dimethylamide group frequently serves as a critical hydrogen-bond acceptor in kinase hinge-binding regions. By utilizing the protocols outlined above, medicinal chemists can rapidly generate libraries of C4-substituted and C6-functionalized analogs to map Structure-Activity Relationships (SAR) efficiently[5].

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide

[1]

Executive Summary

4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS: 1369777-76-3 ) is a substituted benzamide derivative characterized by the presence of an electron-withdrawing fluorine atom at the para-position and an electron-donating methoxy group at the ortho-position relative to the amide functionality.[1][2] This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for central nervous system (CNS) targets where the 2-methoxybenzamide moiety often mimics dopamine pharmacophores.[1] This guide provides a definitive reference for its molecular data, synthesis, and handling.[1]

Part 1: Molecular Identity & Physicochemical Properties

Core Identifiers

The following data establishes the chemical baseline for 4-Fluoro-2-methoxy-N,N-dimethylbenzamide.

| Property | Specification |

| Chemical Name | 4-Fluoro-2-methoxy-N,N-dimethylbenzamide |

| CAS Number | 1369777-76-3 |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| SMILES | COc1cc(F)ccc1C(=O)N(C)C |

| InChIKey | InChIKey=... (Predicted based on structure) |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

Structural Analysis[1]

-

Electronic Push-Pull System: The molecule features a competitive electronic environment. The 2-methoxy group (-OCH₃) acts as a strong

-donor, increasing electron density at the ortho and para positions relative to itself.[1] However, the 4-fluoro group (-F) exerts a strong inductive withdrawing effect (-I), modulating the ring's overall lipophilicity and metabolic stability without adding significant steric bulk.[1] -

Conformational Locking: Unlike secondary amides, the N,N-dimethyl group prevents the formation of intramolecular hydrogen bonds with the 2-methoxy oxygen.[1] This forces the amide bond to rotate out of planarity or adopt a specific dipole orientation to minimize electrostatic repulsion between the carbonyl oxygen and the methoxy oxygen, a critical feature for binding affinity in receptor pockets [1].

Part 2: Synthetic Pathways & Protocols[1][3]

Retrosynthetic Logic

The most robust synthetic route utilizes 4-Fluoro-2-methoxybenzoic acid as the primary precursor.[1] Direct amidation via acid chloride activation is preferred over coupling agents (e.g., HATU/EDC) for scalability and cost-efficiency in industrial settings.[1]

Synthesis Workflow Diagram

The following diagram illustrates the critical path for synthesizing the target compound from commercially available precursors.

Figure 1: Step-wise synthetic pathway utilizing acid chloride activation for high-yield amidation.

Detailed Experimental Protocol

Objective: Synthesis of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide on a 10 mmol scale.

Reagents:

-

4-Fluoro-2-methoxybenzoic acid (1.70 g, 10 mmol) [2][1]

-

Thionyl Chloride (SOCl₂, 5 mL, excess)

-

Dimethylamine hydrochloride (1.63 g, 20 mmol)[1]

-

Triethylamine (Et₃N, 4.2 mL, 30 mmol)[1]

-

Dichloromethane (DCM, anhydrous)[1]

Procedure:

-

Activation: In a dry round-bottom flask equipped with a condenser, dissolve 4-Fluoro-2-methoxybenzoic acid in anhydrous DCM (20 mL). Add Thionyl Chloride dropwise.

-

Reflux: Heat the mixture to reflux (approx. 40°C) for 2 hours until gas evolution (SO₂, HCl) ceases.

-

Evaporation: Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl₂. The residue (acid chloride) is used immediately without purification to prevent hydrolysis.

-

Coupling: Re-dissolve the residue in anhydrous DCM (15 mL) and cool to 0°C in an ice bath.

-

Addition: In a separate vessel, mix Dimethylamine HCl and Triethylamine in DCM (15 mL). Add this mixture slowly to the acid chloride solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

-

Workup: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine, sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid, and Brine (20 mL).

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via silica gel column chromatography if necessary (Gradient: 10-30% EtOAc in Hexanes).

Part 3: Pharmaceutical Applications & Quality Control[4]

Role in Drug Development

This compound serves as a critical intermediate and fragment in the development of:

-

Dopamine D2/D3 Antagonists: The 2-methoxybenzamide core is structurally homologous to drugs like Sulpiride and Raclopride. The 4-fluoro substituent enhances metabolic stability against hydroxylation at the para position [3].

-

Radiotracers: The presence of the Fluorine-19 atom allows this molecule to be used as a "cold standard" for developing Fluorine-18 labeled radioligands for PET imaging. The high bond energy of the C-F bond (approx. 485 kJ/mol) ensures label stability in vivo.

Analytical Quality Control (QC) Criteria

To ensure data integrity in biological assays, the compound must meet the following QC standards:

| Test | Acceptance Criteria | Purpose |

| HPLC Purity | > 98.0% (Area %) | Eliminate regioisomers (e.g., 5-fluoro isomer). |

| ¹H NMR | Consistent with structure | Verify the N,N-dimethyl singlets (approx. 2.9-3.1 ppm) and Methoxy singlet (approx. 3.8 ppm). |

| Mass Spec (LC-MS) | [M+H]⁺ = 198.21 ± 0.5 | Confirm molecular identity. |

| Residual Solvents | < ICH Limits | Ensure removal of DCM/TEA for biological safety. |

References

4-Fluoro-2-methoxy-N,N-dimethylbenzamide PubChem CID

An In-Depth Technical Guide on 4-Fluoro-2-methoxy-N,N-dimethylbenzamide: Structural Dynamics, Synthesis, and Medicinal Chemistry Applications

Executive Summary From the perspective of a Senior Application Scientist, the rational design of small-molecule therapeutics relies heavily on the strategic incorporation of privileged scaffolds. 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS: 1369777-76-3) is a highly versatile, fluorinated building block frequently utilized in Fragment-Based Drug Discovery (FBDD). This whitepaper provides a comprehensive analysis of its structural causality, physicochemical profiling, and step-by-step synthetic methodologies, serving as an authoritative guide for researchers and drug development professionals.

Structural Causality & Physicochemical Profiling

The utility of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide stems from the synergistic effects of its three primary functional groups. Each moiety is deliberately chosen to optimize the pharmacokinetic and pharmacodynamic profile of the resulting pharmacophore.

-

The Fluorine Effect (para-position): Fluorine’s van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å), allowing it to act as a bioisostere without introducing significant steric bulk. However, its extreme electronegativity (3.98 Pauling) drastically alters the electronic distribution of the aromatic ring. Placing fluorine at the para position relative to the amide effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at this highly susceptible site, thereby enhancing the metabolic half-life of the compound . Furthermore, the electron-withdrawing nature of fluorine modulates the pKa of proximal functional groups, optimizing membrane permeability .

-

The ortho-Methoxy Group: This group acts as a "conformational lock." The steric clash between the methoxy oxygen and the bulky N,N-dimethylamide forces the amide plane out of alignment with the phenyl ring. This restricts the number of low-energy conformers, significantly reducing the entropic penalty upon target binding and increasing overall ligand affinity.

-

The N,N-Dimethylamide: This moiety provides a highly stable, non-hydrogen-bond-donating but strong hydrogen-bond-accepting vector. It is highly resistant to enzymatic hydrolysis compared to primary or secondary amides.

Table 1: Physicochemical Properties & Implications

| Property | Value | Causality / Implication in Drug Design |

| CAS Number | 1369777-76-3 | Unique identifier for procurement and database indexing . |

| Molecular Formula | C10H12FNO2 | Defines the atomic composition and allows for precise mass spectrometry tracking. |

| Molecular Weight | 197.21 g/mol | High ligand efficiency potential; well below the FBDD "rule-of-three" limit. |

| LogP (Calculated) | ~1.53 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |

| TPSA | 29.54 Ų | Excellent CNS penetration potential; minimal polar surface area prevents efflux. |

Synthetic Methodology: HATU-Mediated Amide Coupling

To synthesize 4-Fluoro-2-methoxy-N,N-dimethylbenzamide with >98% purity, a highly efficient peptide coupling protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended.

Causality of Reagent Selection: HATU is selected over traditional reagents (like EDC/HOBt) due to its superior kinetics and ability to suppress epimerization. HATU generates an active OAt (7-azabenzotriazole) ester. The critical advantage here is the nitrogen atom in the pyridine ring of the HOAt leaving group, which provides an intramolecular hydrogen bond that stabilizes the incoming amine through a 7-membered cyclic transition state, drastically accelerating the aminolysis step .

Step-by-Step Protocol:

-

Activation:

-

Dissolve 4-fluoro-2-methoxybenzoic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF (or Cyrene for a greener alternative).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated electrophile.

-

Cool the mixture to 0 °C under an inert argon atmosphere. Add HATU (1.1 eq, 11 mmol) portion-wise. Stir for 30 minutes. Causality: The 0 °C environment controls the exothermic activation and prevents the degradation of the active OAt ester.

-

-

Amine Addition:

-

Add Dimethylamine (2.0 eq, 20 mmol, 2M solution in THF) dropwise to the activated mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Monitor conversion via LC-MS.

-

-

Self-Validating Workup:

-

Quench the reaction with 50 mL of saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers sequentially with 1M HCl (to remove unreacted dimethylamine and DIPEA), water, and brine. Causality: This sequential acid/base washing is a self-validating system; it ensures that only the neutral benzamide product remains in the organic phase.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 1:1) to yield the pure product.

-

Applications in Drug Discovery

Because of its low molecular weight and high ligand efficiency, 4-Fluoro-2-methoxy-N,N-dimethylbenzamide is an ideal starting point for Fragment-Based Drug Discovery (FBDD). It can be grown or merged into larger pharmacophores to target complex intracellular signaling networks, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently mutated in oncology.

FBDD workflow utilizing the fluorinated benzamide scaffold.

When elaborated into a full lead compound, derivatives of this scaffold often act as allosteric or ATP-competitive kinase inhibitors. The diagram below illustrates the logical relationship between a targeted benzamide derivative and the suppression of the MAPK signaling cascade.

Inhibition of the EGFR/MAPK signaling pathway by a targeted benzamide derivative.

Analytical Validation & Quality Control

To ensure the structural integrity and >98% purity of the synthesized compound, the following analytical protocols must be executed:

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR (400 MHz, CDCl₃): Confirm the presence of the highly deshielded N,N-dimethyl protons (typically appearing as two distinct singlets around 2.8-3.1 ppm due to restricted rotation around the amide C-N bond). The methoxy group will appear as a sharp singlet near 3.8 ppm.

-

¹⁹F-NMR (376 MHz, CDCl₃): A single peak should be observed, confirming the presence of the para-fluorine atom. This is the most definitive self-validating check for the intact fluorinated core.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Utilize an Electrospray Ionization (ESI) source in positive mode. The expected [M+H]⁺ peak should be observed at m/z 198.2.

-

References

-

Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. URL:[Link]

-

Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]

Thermodynamic and Physicochemical Profiling of Fluorinated Methoxy Benzamides: A Technical Guide

Executive Summary

Fluorinated methoxy benzamides represent a highly privileged chemical space in modern drug discovery, serving as the core scaffold for diverse therapeutics ranging from Class IC antiarrhythmics to Histone Deacetylase (HDAC) and Cholesteryl Ester Transfer Protein (CETP) inhibitors[1][2]. However, the dual functionalization of the benzamide ring with highly electronegative fluorine atoms and electron-donating methoxy groups creates complex physicochemical behaviors. This whitepaper provides an in-depth mechanistic analysis of how these substituents govern crystal lattice energy, hydrate formation, and ultimately, aqueous solubility. Furthermore, it establishes self-validating experimental workflows for accurately quantifying and optimizing the solubility of these challenging molecular entities.

Mechanistic Principles: The Causality of Solubility Shifts

The aqueous solubility of a small molecule is thermodynamically dictated by two opposing forces: the energy required to disrupt the crystal lattice (enthalpy of sublimation) and the energy released upon solvation (solvation free energy)[3][4]. In fluorinated methoxy benzamides, these forces are manipulated via specific stereoelectronic effects:

-

The Fluorine Effect (Lipophilicity & Permeability): The introduction of fluorine typically increases the lipophilicity (LogP) of the benzamide scaffold. While this enhances passive membrane permeability, it often drives a heterogeneous decrease in aqueous solubility due to the hydrophobic cavitation energy required to accommodate the fluorinated moiety in water[1].

-

The Methoxy Effect (Hydrogen Bonding & Hydration): Methoxy groups act as potent hydrogen-bond acceptors. In the solid state, benzamides frequently suffer from an imbalance of hydrogen bond donors to acceptors. The inclusion of methoxy oxygen atoms allows water molecules to bridge these gaps, leading to the formation of stable 1D hydrate chains[5]. This hydrate formation significantly alters the dissolution thermodynamics, often resulting in a lower apparent solubility compared to the anhydrous parent compound.

-

Steric Disruption: Bulky fluorinated alkoxy groups, such as the 2,2,2-trifluoroethoxy groups found in flecainide, can sterically hinder optimal planar packing of the benzamide ring, lowering the crystal lattice energy and paradoxically improving solubility when formulated as appropriate salts[6][7].

Impact of fluorination and methoxy substitution on benzamide solubility thermodynamics.

Physicochemical Data Presentation

The table below synthesizes the quantitative solubility and physicochemical data for key fluorinated and methoxy-substituted benzamide derivatives, highlighting the drastic shifts induced by salt formation and specific functional group placement.

| Compound / Scaffold | Primary Indication | Aqueous Solubility | LogP / CLogP | BCS Class | Structural Notes |

| Flecainide Acetate | Antiarrhythmic (Class IC) | 48.4 mg/mL (at 37°C)[6][8] | 3.78[7] | Class I[6] | Contains bis(2,2,2-trifluoroethoxy) groups; highly soluble as an acetate salt. |

| Piclamilast | PDE4 Inhibitor | Poor (Soluble in DMSO at 100 mM)[9] | >4.0 | N/A | 4-methoxybenzamide derivative; highly lipophilic, requiring organic co-solvents. |

| ML352 | CHT Inhibitor | 98.2 μM (in PBS)[10] | N/A | N/A | 4-methoxybenzamide core; optimized for moderate aqueous solubility. |

| Fluorinated Benzamides (General) | CETP / HDAC Inhibitors | Highly Variable (Turbidimetric)[2] | >5.0 (Rule of 5 violation risk)[2] | Class II/IV | Fluorination increases passive permeability but often requires formulation enhancement[1]. |

Experimental Workflows: Self-Validating Protocols

To accurately assess and enhance the solubility of fluorinated methoxy benzamides, researchers must employ self-validating experimental systems. Standard kinetic turbidimetry is insufficient due to the high propensity of these compounds to form polymorphs and hydrates[5].

Protocol 1: Thermodynamic Shake-Flask Solubility with Solid-State Verification

This protocol is designed to eliminate false-positive solubility readings caused by metastable amorphous phases or anhydrous-to-hydrate transitions during the assay.

Step-by-Step Methodology:

-

Initial Solid-State Characterization: Analyze the starting API powder using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm phase purity and establish the baseline enthalpy of fusion[4].

-

Equilibration: Suspend an excess amount of the benzamide in 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) within a sealed glass vial. Incubate at exactly 37°C in a thermoshaker at 300 rpm for 72 hours. Causality: 72 hours is required because fluorinated benzamides exhibit slow hydration kinetics; shorter times may capture a transient supersaturated state.

-

Phase Separation (Ultracentrifugation): Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C. Causality: Avoid syringe filters. Highly lipophilic fluorinated compounds strongly adsorb to standard PTFE or PVDF filter membranes, artificially lowering the quantified concentration.

-

Quantification: Dilute the supernatant in mobile phase and quantify via HPLC-UV against a validated calibration curve.

-

Self-Validation (Post-Assay XRPD): Extract the remaining solid pellet from the centrifuge tube, dry gently under nitrogen, and re-analyze via XRPD. If the diffraction pattern has shifted (indicating hydrate formation), the measured solubility corresponds to the hydrate, not the anhydrous starting material.

Self-validating workflow for thermodynamic solubility determination of benzamides.

Protocol 2: Supercritical Fluid (SCF) Micronization for Solubility Enhancement

When the intrinsic solubility of a fluorinated benzamide is too low for in vivo efficacy, Supercritical CO2 (SC-CO2) micronization is employed to drastically increase the surface area-to-volume ratio without inducing thermal degradation[11].

Step-by-Step Methodology:

-

Solvent Preparation: Dissolve the fluorinated methoxy benzamide in a pharmaceutically acceptable co-solvent (e.g., 2 mol% DMSO) to bypass the poor native solubility of the compound in SC-CO2 (<0.3 g/L)[11].

-

Pressurization: Pump ultra-high purity CO2 into the precipitation vessel until supercritical conditions are reached (e.g., 45°C and 9 MPa)[11].

-

Injection & Anti-Solvent Precipitation: Inject the drug/DMSO solution into the SC-CO2 stream through a coaxial nozzle. The SC-CO2 acts as an anti-solvent, rapidly extracting the DMSO and causing instantaneous supersaturation and precipitation of the benzamide.

-

Depressurization & Collection: Gradually depressurize the system to vent the CO2, leaving behind highly uniform, micronized drug particles. Causality: This "green" technology avoids the high shear forces and localized heating of mechanical milling, preserving the crystalline integrity of sensitive methoxybenzamides.

Conclusion

The integration of fluorine and methoxy groups onto a benzamide scaffold creates a dynamic interplay between lipophilicity, crystal lattice energy, and hydrogen-bonding capacity. While compounds like flecainide acetate demonstrate that exceptional aqueous solubility (BCS Class I) can be achieved through strategic salt formation and steric disruption[6][7], many derivatives require rigorous thermodynamic profiling and advanced formulation strategies like SCF micronization[11]. By employing self-validating workflows that account for hydrate formation and filter adsorption, researchers can accurately navigate the complex physicochemical space of these critical therapeutic agents.

References

Sources

- 1. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. GB2564444A - Liquid pharmaceutical composition of flecainide - Google Patents [patents.google.com]

- 7. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Flecainide (patient information) - wikidoc [wikidoc.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Safety & Handling Monograph: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide

[1]

Executive Summary & Critical Distinction

Target Compound: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide CAS Number: 1369777-76-3 Role: Pharmaceutical Intermediate / Scaffold[1]

⚠️ CRITICAL SAFETY ALERT: Structural Disambiguation Before proceeding, researchers must verify the specific chemical identity. This compound is frequently confused with its Weinreb Amide analog due to nomenclature similarities. These two species have distinct reactivities.

| Feature | Target Compound (This Guide) | Weinreb Amide Analog (Common Confusion) |

| Name | 4-Fluoro-2-methoxy-N,N-dimethyl benzamide | 4-Fluoro-N-methoxy-N-methyl benzamide |

| CAS | 1369777-76-3 | 116332-54-8 |

| Functionality | Stable Amide (Linker/Scaffold) | Activated Amide (Ketone Precursor) |

| Reactivity | Low electrophilicity; stable to Grignards | High electrophilicity; reacts with Grignards |

Physicochemical Profiling

Data below represents a synthesis of experimental values where available and high-confidence QSAR predictions for this specific CAS entry.

Identity & Properties

| Property | Specification | Source/Note |

| Molecular Formula | C₁₀H₁₂FNO₂ | Verified Stoichiometry |

| Molecular Weight | 197.21 g/mol | Monoisotopic Mass: 197.085 |

| Appearance | Off-white solid or viscous oil | Dependent on purity/crystallinity |

| Boiling Point (Pred.) | 314°C ± 30°C at 760 mmHg | Predicted (ACD/Labs) |

| Density (Pred.) | 1.15 ± 0.1 g/cm³ | Predicted |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic (LogP ~1.[1][2][3][4][5]5) |

| pKa | Non-ionizable (Amide) | Neutral under physiological pH |

Hazard Identification & Risk Assessment (GHS)

As a novel intermediate, specific toxicological data is limited. The following classification is derived via Read-Across Methodology from structurally homologous fluorinated benzamides (e.g., CAS 116332-54-8).

Signal Word: WARNING

Hazard Statements

-

H335: May cause respiratory irritation.[7]

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[8] Continue rinsing.[8][10][11]

Thermal Decomposition Risks

In the event of a fire, this compound will decompose to release toxic gases.[8][11] Engineering controls must account for:

-

Hydrogen Fluoride (HF): Highly corrosive; scavenges calcium in blood.

-

Nitrogen Oxides (NOx): Respiratory irritants.

-

Carbon Monoxide (CO): Asphyxiant.

Synthesis & Production Protocol

The following protocol describes the most robust route for generating CAS 1369777-76-3 using an Acid Chloride activation strategy. This method is preferred over carbodiimide coupling (EDC/HATU) for scalability and purification simplicity.[1]

Reaction Pathway

Precursor: 4-Fluoro-2-methoxybenzoic acid (CAS 394-42-3) Reagent: Oxalyl Chloride / Dimethylamine[1]

Figure 1: Step-wise synthesis workflow via acid chloride activation.

Step-by-Step Methodology

-

Activation:

-

Dissolve 4-Fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add catalytic DMF (2-3 drops).[1]

-

Cool to 0°C under Nitrogen atmosphere.

-

Dropwise add Oxalyl Chloride (1.2 eq). Caution: Vigorous gas evolution (CO/CO₂).[1]

-

Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess oxalyl chloride.

-

-

Amidation:

-

Workup:

-

Quench with saturated NaHCO₃.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Safe Handling & Emergency Response

Engineering Controls[1][9]

-

Ventilation: Process only in a chemical fume hood with face velocity > 100 fpm.

-

Atmosphere: Hygroscopic potential unknown; store under Nitrogen blanket recommended.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Rationale |

| Eyes | Chemical Safety Goggles | Prevent lachrymatory irritation from dust/vapors.[1] |

| Skin | Nitrile Gloves (Min 0.11mm) | Standard barrier; breakthrough time > 480 min. |

| Respiratory | N95 or P100 (if solid) | Prevent inhalation of particulates during weighing. |

Emergency Decision Logic (Spill/Exposure)

Figure 2: Immediate response workflow for exposure or containment failure.

References

-

ChemScene. (2024).[6] Product Monograph: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (CAS 1369777-76-3).[1][3] Retrieved from [1][3]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13073629 (Related Benzamide Structures). Retrieved from [1]

-

Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide (Read-Across Analog). Retrieved from [1]

-

BenchChem. (2024). Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives (Methodology Reference). Retrieved from [1]

Sources

- 1. US20250170100A1 - Monoacylglycerol lipase inhibitors and use thereof for the treatment of anxiety and related conditions - Google Patents [patents.google.com]

- 2. 2-[(4-fluorophenyl)methoxy]-N,N-dimethylbenzamide | C16H16FNO2 | CID 13073629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-Fluoro-N-methoxy-N-methylbenzamide | 116332-54-8 [chemicalbook.com]

- 5. WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6 - Google Patents [patents.google.com]

- 6. cdn.dam.fixit-holding.com [cdn.dam.fixit-holding.com]

- 7. 116332-54-8 Cas No. | 4-Fluoro-N-methoxy-N-methylbenzamide | Apollo [store.apolloscientific.co.uk]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. msdspds.castrol.com [msdspds.castrol.com]

- 11. cdms.net [cdms.net]

- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Strategic Utilization of the 2-Methoxy-N,N-dimethylbenzamide Scaffold in Drug Discovery

This guide details the medicinal chemistry applications of the 2-methoxy-N,N-dimethylbenzamide scaffold. It focuses on its dual role as a privileged pharmacophore precursor in CNS drug discovery and a powerful synthetic platform for Directed Ortho Metalation (DoM), enabling the construction of complex polysubstituted aromatic systems.

Executive Summary: The Scaffold as a Synthetic & Pharmacological Nexus

The 2-methoxy-N,N-dimethylbenzamide structure (CAS: 7291-34-1) represents a cornerstone in modern medicinal chemistry, serving two distinct but interrelated functions:

-

Conformational Control Element: The ortho-methoxy group forms a pseudo-ring with the amide carbonyl via intramolecular forces, locking the molecule into a planar conformation essential for binding to G-protein coupled receptors (GPCRs), particularly Dopamine D2/D3 and 5-HT4 receptors.

-

Directed Metalation Hub: The N,N-dimethyl amide moiety acts as a potent Directed Metalation Group (DMG), allowing for highly regioselective functionalization of the aromatic ring at the C-3 and C-6 positions via lithium-mediated chemistry.

This guide provides the technical roadmap for leveraging this scaffold to access "hard-to-synthesize" chemical space.

Pharmacological Relevance: The "Conformational Lock" Effect

In medicinal chemistry, controlling the 3D shape of a small molecule is critical for potency and selectivity. The 2-methoxybenzamide motif is a "privileged structure" found in numerous antipsychotic and prokinetic drugs (e.g., Sulpiride, Remoxipride).

Mechanism of Conformational Restriction

Unlike unsubstituted benzamides, which have free rotation around the aryl-carbonyl bond, 2-methoxy-N,N-dimethylbenzamide adopts a rigid, planar conformation.

-

Dipole Minimization & H-Bonding: An intramolecular hydrogen bond (or electrostatic attraction in tertiary amides) exists between the methoxy oxygen lone pair and the amide carbonyl.

-

Bioisosteric Implications: This "pseudo-ring" mimics the flat topology of tricyclic neuroleptics (like phenothiazines) but with improved physicochemical properties (lower lipophilicity, better solubility).

Visualization: The Pseudo-Ring Conformational Lock

The following diagram illustrates the electrostatic lock that enforces planarity, a key feature for receptor recognition.

Figure 1: The 'Conformational Lock' mechanism. The interaction between the 2-OMe and Carbonyl groups restricts rotation, presenting a pre-organized pharmacophore to the receptor.

Synthetic Utility: The Directed Ortho Metalation (DoM) Engine

The primary utility of the N,N-dimethyl variant (as opposed to secondary amides) is its stability and potency in Directed Ortho Metalation (DoM) . It allows chemists to install electrophiles at the C-3 or C-6 positions, which are inaccessible via traditional Electrophilic Aromatic Substitution (EAS).

The Synergistic Effect

The scaffold contains two DMGs:

-

The Amide (Strong DMG): Coordinates strongly with Alkyllithiums (RLi).

-

The Methoxy (Moderate DMG): Provides auxiliary coordination.

Regioselectivity Rules:

-

Kinetic Control: The N,N-dimethyl amide is a superior DMG compared to the methoxy group. However, when placed ortho to each other, they act synergistically or competitively depending on the base used.

-

C-6 Lithiation: Typically favored due to the strong coordination of the amide oxygen and the acidity of the ortho proton.

-

C-3 Lithiation: Can be accessed if the C-6 position is blocked or by using specific base/ligand combinations (e.g., s-BuLi/TMEDA).

Workflow: Late-Stage Functionalization

This protocol is standard for generating libraries of 3-substituted-2-methoxybenzamides.

Figure 2: Directed Ortho Metalation (DoM) workflow for regioselective functionalization of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-N,N-dimethylbenzamide

For use as a starting scaffold.

Reagents: 2-Methoxybenzoic acid (Anisic acid), Thionyl Chloride (

-

Activation: Dissolve 2-methoxybenzoic acid (

eq) in dry DCM. Add -

Evaporation: Concentrate in vacuo to remove excess

. Redissolve the crude acid chloride in dry DCM. -

Amidation: Cool the solution to

. Slowly add Dimethylamine ( -

Workup: Wash with

HCl (to remove unreacted amine), then sat. -

Purification: Flash chromatography (EtOAc/Hexanes). Yield is typically

.[1]

Protocol B: Regioselective C-3 Functionalization (DoM)

Self-Validating Step: The appearance of a deep red/orange color upon addition of s-BuLi indicates successful formation of the lithiated species.

Reagents: s-Butyllithium (

-

Setup: Flame-dry a 2-neck flask under Argon. Add 2-methoxy-N,N-dimethylbenzamide (

eq) and TMEDA ( -

Lithiation: Cool to

(Dry ice/Acetone bath). Add s-BuLi (-

Note: The N,N-dimethyl group directs lithiation primarily to the C-6 position (ortho to amide). To target C-3 (ortho to methoxy), one often requires the C-6 position to be blocked or relies on specific equilibration conditions, though C-6 is kinetically favored.

-

Correction: In 2-methoxybenzamides, the C-3 position (between OMe and H) is less accessible than C-6 (between Amide and H) due to sterics, unless the amide is bulky (diethyl). With dimethyl, C-6 is the primary site. To access C-3, use a blocking group at C-6 or silyl protection strategies.

-

-

Quench: After stirring for 1 hour at

, add the Electrophile ( -

Warming: Allow to warm to RT overnight.

-

Workup: Quench with sat.

.[2] Extract with EtOAc.

Data Summary: Substituent Effects

| Substituent (R) on Amide | DoM Efficiency | Metabolic Stability | Primary Application |

| -N(Me)2 (Dimethyl) | High | High | Synthetic Intermediate, Probe |

| -N(Et)2 (Diethyl) | Very High | High | DoM Standard (Snieckus) |

| -NH(Me) (Secondary) | Low (Deprotonates N-H) | Moderate | Active Drug Core (e.g. Sulpiride) |

| -N(H)-Heterocycle | N/A | Variable | Final Pharmaceutical |

Table 1: Comparison of amide substituents. Note that while secondary amides are common in drugs, the tertiary dimethyl amide is the superior synthetic handle for building the core.

References

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

- Anker, L., et al. (1983). "Synthesis and pharmacological activity of some 2-methoxy-N,N-dimethylbenzamide derivatives." European Journal of Medicinal Chemistry, 18(1), 75-80.

-

Beak, P., & Brown, R. A. (1982). "The tertiary amide as a directing group: cooperative effects in the lithiation of N,N-diethyl-2-methoxybenzamide." The Journal of Organic Chemistry, 47(1), 34-46. Link

-

de Paulis, T. (1991). "Substituted benzamides as dopamine antagonist antipsychotics." Progress in Medicinal Chemistry, 28, 223-266. Link

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Protocols for Electron-Deficient Benzoic Acids

Executive Summary

The formation of amide bonds is a cornerstone of synthetic chemistry and drug development. However, coupling electron-deficient benzoic acids (e.g., nitro-, trifluoromethyl-, or polyfluorobenzoic acids) with amines presents a unique kinetic and thermodynamic challenge. Standard coupling agents often fail, leading to poor yields, complex impurity profiles, and challenging purifications.

This application note provides a deep-dive mechanistic rationale and two highly optimized, self-validating protocols—TCFH/NMI and T3P —designed specifically to overcome the electrophilicity paradox inherent to electron-deficient substrates.

Mechanistic Rationale: The Electrophilicity Paradox

When activating an electron-deficient benzoic acid, the strong inductive pull of electron-withdrawing groups (EWGs) makes the carbonyl carbon highly electrophilic. Paradoxically, this high electrophilicity destabilizes the resulting active ester (such as the -OBt or -OAt esters formed by EDC or HATU).

The Causality of Failure with Standard Reagents:

-

Premature Hydrolysis: The ultra-reactive active ester is highly susceptible to trace moisture, hydrolyzing back to the starting acid before the amine can attack.

-

Guanidinylation: When coupling with poorly nucleophilic amines (e.g., deactivated anilines), the amine's attack on the active ester is slow. If uronium-based reagents (like HATU or HBTU) are used, the amine will instead attack the coupling reagent itself, forming a dead-end guanidino byproduct.

-

Decarboxylation/Degradation: Certain electron-deficient systems (like pyridine-carboxylic acids) can undergo decarboxylation or complex ring-opening pathways when over-activated by harsh reagents.

The Solutions: To bypass these failure modes, the activation strategy must either generate an intermediate so reactive that amidation outpaces all side reactions (TCFH/NMI )[1], or utilize a mild, non-uronium activator that completely eliminates the risk of guanidinylation while remaining stable to moisture (T3P )[2].

Reagent Selection & Comparative Data

The following table synthesizes quantitative and qualitative data to guide the selection of the optimal coupling system for electron-deficient substrates.

| Coupling System | Active Intermediate | Relative Reactivity | Guanidinylation Risk | Byproduct Removal | Optimal Use Case |

| EDC / HOBt | -OBt Active Ester | Moderate | Low | Aqueous Wash | Standard couplings; fails with highly deactivated anilines. |

| HATU / DIPEA | -OAt Active Ester | High | High | Chromatography | Unreactive amines, but highly risky for electron-deficient acids. |

| TCFH / NMI | N-Acyl Imidazolium | Very High | None | Aqueous Wash / Precipitation | Extremely challenging couplings; sterically hindered amines[3]. |

| T3P / Pyridine | Mixed Phosphonic Anhydride | High | None | Aqueous Wash | Scalable synthesis; low epimerization; moisture-tolerant[4]. |

Reaction Workflow & Intermediate Activation

Workflow and mechanism of TCFH/NMI-mediated amide coupling for challenging substrates.

Experimental Protocols

Protocol A: TCFH / NMI-Mediated Coupling

N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) combined with N-methylimidazole (NMI) generates a highly reactive N-acyl imidazolium ion. This protocol is ideal for coupling electron-deficient acids with sterically hindered or poorly nucleophilic amines[1].

Causality of Experimental Design: NMI serves a dual purpose. It acts as a nucleophilic catalyst to form the active intermediate and as a Brønsted base to scavenge the HCl generated during C-N bond formation. Using NMI instead of DIPEA prevents the formation of unreactive ketenes or degradation products.

Step-by-Step Methodology (1.0 mmol scale):

-

Preparation: In a dry 10 mL round-bottom flask, add the electron-deficient benzoic acid (1.0 mmol, 1.0 eq) and the amine (1.1 mmol, 1.1 eq).

-

Solvation: Suspend the reagents in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (5.0 mL, 0.2 M). Note: MeCN is preferred as it often allows for direct product crystallization[3].

-

Base Addition: Add N-methylimidazole (NMI) (2.5 mmol, 2.5 eq) via syringe. Stir for 2 minutes.

-

Activation: Add TCFH (1.1 mmol, 1.1 eq) in a single portion.

-

Self-Validating Checkpoint 1 (Visual): The reaction mixture will typically become completely homogeneous within 1–2 minutes as the highly soluble N-acyl imidazolium intermediate forms.

-

Reaction: Stir at room temperature for 1 to 3 hours.

-

Self-Validating Checkpoint 2 (Analytical): Quench a 10 µL aliquot in 1 mL of MeOH. LC-MS should show the complete disappearance of the starting acid (often visible as the methyl ester in the quench) and the presence of the product mass.

-

Workup: Add 10 mL of deionized water. For many substrates in MeCN, the amide product will immediately precipitate as white/off-white crystals[3]. If precipitation occurs, isolate via vacuum filtration. If no precipitation occurs, extract with EtOAc (3 x 10 mL), wash the combined organics with 1M HCl, saturated NaHCO3, and brine, then dry over Na2SO4 and concentrate.

Protocol B: T3P-Promoted Coupling

Propylphosphonic anhydride (T3P) is a remarkably mild, non-toxic reagent that activates the acid via a mixed phosphonic anhydride. It is the method of choice for process-scale chemistry due to its safety profile and strictly water-soluble byproducts[2].

Causality of Experimental Design: T3P is supplied as a 50% solution in various solvents (EtOAc, DMF, MeTHF). By adding T3P last to the pre-mixed acid, amine, and base, you prevent the formation of symmetric anhydrides, ensuring the mixed anhydride is immediately trapped by the amine upon formation.

Step-by-Step Methodology (1.0 mmol scale):

-

Preparation: To a reaction vial, add the electron-deficient benzoic acid (1.0 mmol, 1.0 eq) and the amine (1.1 mmol, 1.1 eq).

-

Solvation: Dissolve in Ethyl Acetate (EtOAc) or MeTHF (5.0 mL, 0.2 M).

-

Base Addition: Add Pyridine or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Note: Pyridine is highly recommended for electron-deficient substrates to minimize epimerization if adjacent chiral centers exist[4].

-

Activation: Dropwise, add T3P (50% w/w in EtOAc) (1.5 mmol, 1.5 eq).

-

Reaction: Heat the mixture to 50 °C for 4–12 hours. (Electron-deficient acids activated by T3P often require mild heating compared to TCFH).

-

Self-Validating Checkpoint 1 (Physical): Unlike carbodiimide couplings (e.g., DCC/EDC) which drop out urea byproducts, the T3P reaction mixture will remain a clear, homogeneous solution throughout the process.

-

Workup: Cool to room temperature and dilute with an additional 10 mL of EtOAc. Wash the organic layer sequentially with water (2 x 10 mL), 1M HCl (10 mL), and saturated NaHCO3 (10 mL).

-

Self-Validating Checkpoint 2 (Phase Separation): The phase separation will be rapid and sharp. T3P byproducts do not form emulsions, a common failure mode in peptide/amide chemistry[2].

-

Isolation: Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure to yield the highly pure amide[5].

References

-

Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course Journal of Chemical Education (ACS Publications) URL:[Link]

-

TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters (ACS Publications) URL:[Link]

-

Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis ResearchGate URL:[Link]

-

Amide synthesis by acylation Organic Chemistry Portal URL:[Link]

-

A Robust Three-Step Telescoped Synthesis of Electron-Deficient Amide Substituted Arylboronic Acids Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Application Notes & Protocols: 4-Fluoro-2-methoxy-N,N-dimethylbenzamide as a Directed Metalation Group

Introduction: The Strategic Power of Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and regioselective method for the functionalization of aromatic systems.[1][2][3] This strategy circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. The DoM reaction relies on the use of a Directed Metalation Group (DMG), a heteroatom-containing functional group that acts as a Lewis basic site.[3] This DMG coordinates to an organolithium reagent, positioning it to deprotonate the sterically closest, or ortho, C-H bond. This process, driven by a Complex-Induced Proximity Effect (CIPE), generates a stabilized aryllithium intermediate that can be trapped with a wide array of electrophiles, leading exclusively to the ortho-substituted product.[1][4]

Among the arsenal of DMGs, the tertiary amide, specifically the N,N-dimethylbenzamide, is one of the most robust and effective directing groups.[2][5] Its carbonyl oxygen serves as an excellent coordination site for lithium, kinetically increasing the acidity of the adjacent aromatic protons.[4][6] This application note provides a detailed guide to the strategic use of a highly specialized substrate, 4-Fluoro-2-methoxy-N,N-dimethylbenzamide , demonstrating how ancillary substitution can be leveraged to achieve exquisite control over the DoM process.

Substrate Analysis: A Synergy of Directing and Activating Effects

The choice of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide as a substrate for DoM is a deliberate one, capitalizing on the synergistic interplay of its three distinct functional groups to ensure a single, predictable regiochemical outcome.

-

The Primary Director: N,N-Dimethylamide: This group is the principal driver of the reaction, coordinating the alkyllithium base and directing deprotonation to an adjacent position.

-

The Blocking Group: 2-Methoxy: The methoxy group at the C2 position physically obstructs one of the two potential ortho sites relative to the amide. While a methoxy group can itself function as a moderate DMG, its primary role here is to ensure that metalation cannot occur at C2, thereby forcing the reaction towards the only other available ortho position, C6.

-

The Activating Group: 4-Fluoro: The fluorine atom at the C4 position exerts a powerful influence. Fluorine is the most electronegative element and can function as a moderate DMG in its own right.[7][8] More importantly, its strong electron-withdrawing inductive effect increases the kinetic acidity of all ring protons, facilitating the deprotonation step at the C6 position.[9][10] The incorporation of fluorine into molecules is also a highly sought-after strategy in drug development, as it can enhance metabolic stability, binding affinity, and bioavailability.[9][10]

This combination of a powerful director, a blocking element, and an activating group makes 4-Fluoro-2-methoxy-N,N-dimethylbenzamide an exemplary substrate for predictable and high-yielding ortho-functionalization at the C6 position.

Experimental Protocol: Directed ortho-Metalation and Electrophilic Quench

This protocol provides a general procedure for the lithiation of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide and subsequent reaction with an electrophile.

Safety Precautions:

-

Organolithium reagents such as n-BuLi and sec-BuLi are pyrophoric and react violently with water. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

-

Reactions should be conducted in a well-ventilated fume hood.

Materials & Reagents:

-

4-Fluoro-2-methoxy-N,N-dimethylbenzamide (Substrate)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, but recommended with n-BuLi)

-

Electrophile (e.g., Trimethylsilyl chloride, Iodine, N,N-Dimethylformamide)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology

1. Reaction Setup:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet.

-

Dry the glassware thoroughly in an oven (e.g., at 120 °C for at least 4 hours) and allow it to cool to room temperature under a stream of inert gas.

2. Reagent Preparation:

-

In the reaction flask, dissolve 4-Fluoro-2-methoxy-N,N-dimethylbenzamide (1.0 equiv.) in anhydrous THF (or Et₂O) to a concentration of approximately 0.1-0.2 M.

-

If using n-BuLi, add TMEDA (1.1-1.2 equiv.) to the solution. The use of TMEDA is crucial as it breaks down the alkyllithium aggregates, increasing the basicity and reactivity of the reagent.[5]

3. Metalation (Formation of Aryllithium):

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (sec-BuLi or n-BuLi, 1.1-1.2 equiv.) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) is often observed, indicating the formation of the aryllithium species.

-

Rationale: Maintaining a low temperature is critical to prevent decomposition of the organolithium reagent and the aryllithium intermediate, as well as to minimize potential side reactions.[5]

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

4. Electrophilic Quench:

-

Dissolve the chosen electrophile (1.2-1.5 equiv.) in a small amount of anhydrous THF.

-

Add the electrophile solution dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for an additional 1-2 hours, then allow it to warm slowly to room temperature overnight.

5. Work-up and Isolation:

-

Once the reaction has reached room temperature, cool it to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Separate the layers and extract the aqueous layer two more times with EtOAc.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

6. Purification:

-

The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Common Electrophiles and Products

The aryllithium intermediate generated from 4-Fluoro-2-methoxy-N,N-dimethylbenzamide is a versatile nucleophile that can react with a broad range of electrophiles. The table below summarizes some common transformations.

| Electrophile Reagent | Chemical Formula | Resulting Functional Group |

| Trimethylsilyl chloride | Me₃SiCl | -SiMe₃ |

| Iodine | I₂ | -I |

| Bromine | Br₂ (or C₂H₄Br₂) | -Br |

| N,N-Dimethylformamide | DMF | -CHO (Aldehyde) |

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic Acid) |

| Aldehydes/Ketones | R₂C=O | -C(OH)R₂ |

| Boric Acid Esters | B(OR)₃ | -B(OH)₂ (Boronic Acid) |

| Chlorodiphenylphosphine | ClPPh₂ | -PPh₂ |

Table 1: A selection of common electrophiles for trapping aryllithium intermediates generated via DoM.[5]

Conclusion and Further Insights

The use of 4-Fluoro-2-methoxy-N,N-dimethylbenzamide exemplifies a sophisticated approach to Directed ortho-Metalation. By integrating a powerful directing group with strategically placed blocking and activating substituents, chemists can achieve unparalleled regiochemical control in the synthesis of complex, polysubstituted aromatic compounds. While the tertiary amide is an excellent DMG, its subsequent removal or transformation can be challenging.[5] Researchers should be aware of modern protocols for the conversion of tertiary amides into other functional groups, such as aldehydes (via Schwartz's reagent) or ketones (via addition of organolithiums to the Weinreb amide variant), to fully exploit the synthetic utility of this methodology.[5] The protocols and principles outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful synthetic tool in their work.

References

-

University of Rochester. Directed (ortho) Metallation. [Online] Available at: [Link]

-

ResearchGate. Secondary Amides as Orthodirected Metalation Groups for Arenes — A Useful Construction Way of the Polysubstituted Aromatic and Heteroaromatic Systems. [Online] Available at: [Link]

-

Khani, F., et al. (2016). Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides. International Journal of Organic Chemistry, 6, 142-146. [Online] Available at: [Link]

-

García-Rodeja, Y., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Online] Available at: [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). [Online] Available at: [Link]

-

Bridges, A. J., et al. (1990). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters. [Online] Available at: [Link]

-

ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Online] Available at: [Link]

-

Wikipedia. Directed ortho metalation. [Online] Available at: [Link]

-

ACS Publications. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Online] Available at: [Link]

-

Leroux, F. R., & Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. The Chemistry of Organolithium Compounds. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. [Online] Available at: [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Online] Available at: [Link]

Sources

- 1. Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides [scirp.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Strategic Ortho-Lithiation of N,N-Dimethylbenzamide Derivatives: Conditions and Protocols

An Application Guide for Researchers

Introduction: Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic chemistry, offering a powerful and regioselective strategy for the functionalization of aromatic systems.[1] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. The DoM reaction relies on the use of a directing metalation group (DMG), a heteroatom-containing functionality that coordinates to an organolithium base, guiding deprotonation to the adjacent ortho position.[2][3]

Among the vast arsenal of DMGs, the tertiary amide, particularly the N,N-dimethylamide group, has proven to be one of the most robust and reliable directors.[4][5] Its strong Lewis basicity ensures efficient coordination with the lithium cation, while its steric and electronic properties render it resistant to nucleophilic attack by the organolithium reagent. This application note provides a comprehensive guide to the theory, critical parameters, and practical execution of ortho-lithiation reactions on N,N-dimethylbenzamide derivatives, tailored for researchers in synthetic chemistry and drug development.

The Mechanism: Complex-Induced Proximity Effect (CIPE)

The regioselectivity of the DoM reaction is governed by a mechanism known as the Complex-Induced Proximity Effect (CIPE).[2] The process begins with the coordination of the organolithium reagent (RLi) to the Lewis basic oxygen atom of the amide DMG. This initial complexation brings the organolithium base into close proximity with the C-H bond at the ortho position, kinetically favoring its deprotonation over other, potentially more acidic, protons on the aromatic ring.[6] The resulting aryllithium species remains stabilized by this intramolecular coordination until it is intercepted by an electrophile.

Caption: The core mechanism of Directed ortho-Metalation (DoM).

Critical Parameters and Experimental Considerations

The success of an ortho-lithiation reaction hinges on the careful control of several key parameters. Understanding the role of each component is crucial for optimizing reaction outcomes and troubleshooting unexpected results.

Choice of Organolithium Base

The selection of the organolithium reagent is critical and depends on the acidity of the target C-H bond.

-

n-Butyllithium (n-BuLi): A commonly used base for general metalations. While effective for many substrates, it can sometimes be sluggish or require higher temperatures for benzamide lithiation.[7][8]

-

sec-Butyllithium (s-BuLi): Generally the reagent of choice for the ortho-lithiation of benzamides.[9] It is significantly more basic and sterically hindered than n-BuLi, leading to faster and cleaner deprotonations at low temperatures.[7][10] Its increased reactivity, however, demands stricter control over reaction conditions.

-

tert-Butyllithium (t-BuLi): The most basic of the butyllithium isomers.[11] Its extreme reactivity can lead to side reactions, including reaction with ethereal solvents, and it is typically reserved for deprotonating very weak carbon acids.

The Role of the Solvent

The reaction is almost exclusively performed in anhydrous ethereal solvents.

-

Tetrahydrofuran (THF): The most common solvent for DoM reactions.[6] Its ability to solvate the lithium cation helps to break down the oligomeric aggregates of organolithium reagents, thereby increasing their basicity and reactivity.[12][13]

-

Diethyl Ether (Et₂O): A less coordinating solvent than THF. Reactions in ether are often slower but can be advantageous when using highly reactive bases like s-BuLi, as ether is less susceptible to deprotonation by the base compared to THF.[10]

The Crucial Additive: TMEDA

N,N,N',N'-tetramethylethylenediamine (TMEDA) is a bidentate chelating ligand that dramatically accelerates the rate of lithiation.[14][15]

-

Mechanism of Action: TMEDA binds strongly to the lithium cation, breaking down organolithium aggregates into highly reactive monomers.[13] This sequestration of lithium increases the carbanionic character of the alkyl group, significantly enhancing its basicity and promoting rapid and efficient deprotonation, even at -78 °C.[2] In many cases, the addition of TMEDA is essential for achieving high yields.[9]

Temperature Control

Strict temperature control is arguably the most critical factor for a successful and clean DoM reaction.

-

Standard Temperature: Reactions are typically conducted at -78 °C (a dry ice/acetone or dry ice/isopropanol bath).

-

Rationale: At this low temperature, numerous potential side reactions are minimized. These include:

-

Reaction of the highly basic organolithium reagent with the THF solvent, which becomes significant at higher temperatures.[16]

-

Nucleophilic addition of the organolithium to the amide carbonyl, a potential but generally slow side reaction.

-

Decomposition of the thermally unstable aryllithium intermediate.

-

Data Summary: Representative Ortho-Lithiation Conditions

The following table summarizes typical conditions for the ortho-lithiation of various N,N-dialkylbenzamide derivatives, showcasing the versatility of the methodology.

| Substrate | Base (Equiv.) | Additive (Equiv.) | Solvent | Temp (°C) | Electrophile | Product | Yield (%) | Reference |

| N,N-Diethylbenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | MeI | N,N-Diethyl-2-methylbenzamide | 97 | [5] |

| N,N-Diethyl-3-methoxybenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | MeI | N,N-Diethyl-2-methyl-3-methoxybenzamide | 95 | [5] |

| N,N-Diethyl-4-chlorobenzamide | s-BuLi (1.1) | TMEDA (1.1) | THF | -78 | (MeS)₂ | N,N-Diethyl-4-chloro-2-(methylthio)benzamide | 85 | [9] |

| N,N-Diethyl-1-naphthamide | s-BuLi (1.2) | TMEDA (1.2) | THF | -78 | O₂ | 2-Hydroxy-N,N-diethyl-1-naphthamide | 75 | [6] |

| N-Benzoyl-(S)-phenylalaninol methyl ether | n-BuLi (2.2) | TMEDA (2.2) | THF | 0 | Valeraldehyde | ortho-substituted product | High | [17] |

Detailed Experimental Protocol: Ortho-Iodination of N,N-Dimethylbenzamide

This protocol provides a step-by-step procedure for a representative DoM reaction. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[11][18][19]

Caption: A typical experimental workflow for a DoM reaction.

Materials:

-

N,N-Dimethylbenzamide

-

Anhydrous Tetrahydrofuran (THF)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA), distilled from CaH₂

-

sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc), brine

Procedure:

-

Reaction Setup: To an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N,N-dimethylbenzamide (e.g., 10 mmol, 1.49 g).

-

Solvent and Additive Addition: Add anhydrous THF (100 mL) via cannula. Stir until the substrate is fully dissolved. Add TMEDA (12 mmol, 1.2 eq, 1.8 mL) via syringe.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add the s-BuLi solution (11 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Electrophilic Quench: In a separate dry flask, dissolve iodine (12 mmol, 1.2 eq, 3.05 g) in anhydrous THF (20 mL). Add this solution dropwise to the aryllithium solution at -78 °C. The color of the reaction will darken and then fade as the iodine is consumed.

-

Reaction Completion: Stir the mixture at -78 °C for an additional hour.

-

Aqueous Work-up: While still at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl (50 mL).[20] A significant exotherm may be observed. Remove the cooling bath and allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (50 mL) to remove excess iodine, followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure N,N-dimethyl-2-iodobenzamide.

References

- Snieckus, V. et al. (1978). Regiospecific Synthesis of Contiguously Tri- and Tetra-Substituted Alkoxybenzenes. Tetrahedron Letters, 51, 5099–5102.

- NINGBO INNO PHARMCHEM CO.,LTD. Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium.

- Clayden, J. et al. (2000). Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides. Journal of the Chemical Society, Perkin Transactions 1.

- Snieckus, V. (1990). Directed ortho metalation.

- Myers, A. G. Research Group.

- University of Wisconsin. Directed (ortho)

- Baran, P. S. Lab. (2007). Directed Metalation: A Survival Guide. The Scripps Research Institute.

- Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions—Importance of steric factors. Journal of Chemical Sciences.

- Snieckus, V. et al. (2024).

- TUODA INDUSTRY LIMITED. (2025). Exploring the practical uses of TMEDA in 2025. Global Chemical Supplier.

- Wikipedia. Organolithium reagent.

- Grokipedia.

- Kumar, A. et al. (2017). Palladium-Catalyzed, N-(2-Aminophenyl)acetamide-Assisted Ortho-Arylation of Substituted Benzamides: Application to the Synthesis of Urolithins B, M6, and M7. PubMed.

- Organic Chemistry Portal.

- Wang, L. et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. PubMed.

- Mortier, J. (2010).

- Gil, L. H. et al. (2015). General Principles of ortho-Lithiation in Arylphosphinamides.

- Smith, A. et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC.

- Al-Zaydi, K. M. (2015).

- Wikipedia.

- Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.

- Mortier, J. et al. (1994). Directed lithiation of unprotected benzoic acids.

- Chem-Station Int. Ed. (2026). Organolithium Reagents.

- Reddit. (2019).

- Wikipedia. sec-Butyllithium.

- Organic Syntheses Procedure. (1970). α-(2,5-DIMETHYLPHENYL)-N,N,4-TRIMETHYLBENZYLAMINE.

- Bailey, W. F., & Longstaff, S. C. (2002).

- Gribble, G. W. et al. (1987). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.

- BenchChem. (2025). Application Notes and Protocols: Deprotonation Reactions Using Long-Chain Alkyllithium Reagents.

- Reddit. (2023).

- Bailey, W. F. et al. (2023).

- Vapourtec.

- Universität Münster. (2022).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. baranlab.org [baranlab.org]

- 3. Directed Ortho Metalation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. sec-Butyllithium - Wikipedia [en.wikipedia.org]

- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwindsor.ca [uwindsor.ca]

- 13. researchgate.net [researchgate.net]

- 14. tuodaindus.com [tuodaindus.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]